5-(2,3-Difluorophenyl)nicotinonitrile
CAS No.: 1261732-07-3
Cat. No.: VC0037166
Molecular Formula: C12H6F2N2
Molecular Weight: 216.191
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261732-07-3 |
|---|---|
| Molecular Formula | C12H6F2N2 |
| Molecular Weight | 216.191 |
| IUPAC Name | 5-(2,3-difluorophenyl)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C12H6F2N2/c13-11-3-1-2-10(12(11)14)9-4-8(5-15)6-16-7-9/h1-4,6-7H |
| Standard InChI Key | TZTWUMCPLMSDLK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)F)C2=CN=CC(=C2)C#N |
Introduction
5-(2,3-Difluorophenyl)nicotinonitrile is an organic compound belonging to the class of nicotinonitriles. It features a nicotinonitrile core substituted with a 2,3-difluorophenyl group, which imparts unique chemical and biological properties. The compound has garnered attention in medicinal chemistry and materials science due to its distinctive structure and potential applications.
Structural Features
The compound's structure combines fluorination and nitrile functionalities, enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common pathway includes:
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Condensation Reaction:
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Reacting 2,3-difluorobenzaldehyde with malononitrile in the presence of ammonium acetate.
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Cyclization:
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The intermediate undergoes cyclization to form the nicotinonitrile core.
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Industrial Production
Industrial-scale synthesis optimizes these steps using:
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Continuous flow reactors
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Catalysts like palladium on carbon
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Solvents such as dimethylformamide (DMF)
These methods enhance yield, reduce costs, and ensure high purity.
Reactivity
The compound undergoes various chemical transformations:
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Oxidation: Converts the nitrile group into carboxylic acids.
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Reduction: Yields primary amines.
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Substitution: Electrophilic or nucleophilic substitutions occur on the aromatic ring.
Common Reagents
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Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
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Reducing agents: Lithium aluminum hydride (LiAlH₄)
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Halogenation: Bromine (Br₂) with catalysts
Potential Applications
The compound has been investigated for its role in:
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Antiviral Activity:
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Preliminary studies suggest inhibition of RNA viruses.
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Anticancer Potential:
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Demonstrated apoptosis induction in breast cancer cell lines at micromolar concentrations.
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Antimicrobial Properties:
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Exhibits activity against Gram-positive bacteria.
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Mechanism of Action
The presence of fluorine atoms enhances binding affinity to biological targets such as enzymes or receptors. This allows the compound to modulate pathways by inhibiting or activating specific enzymes.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(2,3-Difluorophenyl)nicotinonitrile | Difluorophenyl group on nicotinonitrile | Antiviral, anticancer |
| 2-Chloro-5-(trifluoromethyl)nicotinonitrile | Trifluoromethyl group | Enhanced antiviral properties |
| 2,6-Dichloro-3-cyano-5-fluoropyridine | Dichloro and cyano functionalities | Moderate antibacterial activity |
The unique difluorophenyl substitution enhances the biological activity of 5-(2,3-Difluorophenyl)nicotinonitrile compared to other derivatives.
Antiviral Studies
Research published in Journal of Medicinal Chemistry highlighted the importance of fluorination in improving antiviral efficacy against RNA viruses.
Cancer Studies
In vitro studies on breast cancer cell lines revealed that this compound induces apoptosis at micromolar levels, suggesting its potential as an anticancer agent.
Mechanistic Insights
Computational modeling has shown strong binding interactions between this compound and target enzymes, supporting its therapeutic potential.
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